Lipophilicity (XLogP3) Elevation Relative to Mixed‑Alkyl and Unsubstituted‑Phenyl Analogs
The target compound exhibits an XLogP3 of 4.4, which is 0.71 log units higher than the mixed ethyl‑propyl analog 2‑(4‑chlorophenyl)‑5‑ethyl‑5‑propyl‑1,2,4‑triazolidine‑3‑thione (logP = 3.69) . Because logP values above 4.0 are associated with enhanced membrane permeability but also increased risk of metabolic clearance, this compound occupies a distinct lipophilicity niche that is valuable for probing structure‑permeability relationships within the triazolidine‑3‑thione series .
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | 2-(4-chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione: logP = 3.69 |
| Quantified Difference | ΔlogP = +0.71 (target more lipophilic) |
| Conditions | Computed partition coefficient (PubChem XLogP3 vs. Ambinter supplied logP) |
Why This Matters
A logP difference of >0.5 units can translate into a significant shift in membrane permeability and off‑target binding, making the target compound a useful control for dissecting physical‑chemistry‑driven SAR.
- [1] PubChem Compound Summary for CID 885257, 2-(4-Chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione. National Center for Biotechnology Information. XLogP3 = 4.4. https://pubchem.ncbi.nlm.nih.gov/compound/6623-07-0 (accessed 2026-04-30). View Source
- [2] Ambinter molecule AMB4236891 data sheet: 2-(4-chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione. LogP = 3.6862. https://ambinter.com/molecule/4236891 (accessed 2026-04-30). View Source
